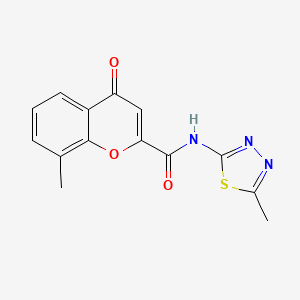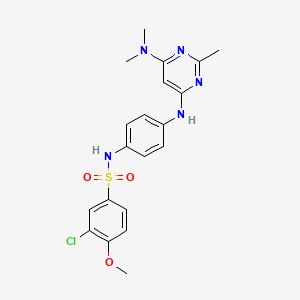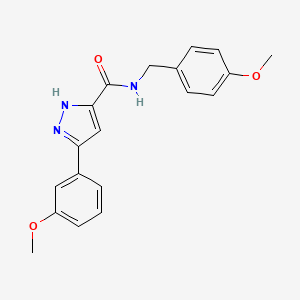![molecular formula C21H17N3O3S B14978239 methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14978239.png)
methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrole ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrrole ring and subsequent esterification to form the benzoate ester. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs, each with potential unique biological activities.
科学研究应用
Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor, receptor modulator, and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, pharmaceuticals, and as a precursor for various chemical processes.
作用机制
The mechanism of action of methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets within biological systems. The thiazole and pyrrole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function, alteration of signal transduction pathways, and modulation of gene expression. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Thiazole Derivatives: Compounds such as thiazole-based antibiotics and antifungals share structural similarities and biological activities.
Pyrrole Derivatives: Pyrrole-containing drugs, including certain anti-inflammatory and anticancer agents, exhibit comparable properties.
Benzoate Esters: Various benzoate esters are used in pharmaceuticals and as preservatives, highlighting the versatility of the benzoate functional group.
Uniqueness: Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H17N3O3S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
methyl 4-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-27-21(26)14-7-9-15(10-8-14)24-11-17(25)18(19(24)22)20-23-16(12-28-20)13-5-3-2-4-6-13/h2-10,12,22,25H,11H2,1H3 |
InChI 键 |
NOFUBADTPXSPJU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B14978162.png)

![Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14978173.png)

![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B14978186.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14978187.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14978205.png)


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B14978234.png)
![3-[({2-[(2-Fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid](/img/structure/B14978248.png)
![methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate](/img/structure/B14978250.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978258.png)
![3-({1-methyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B14978263.png)
